(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a hydroxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidines depending on the nucleophile used
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the Boc group serves as a protecting group during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-hydroxymethylpyrrolidine: Similar structure but lacks the fluorine atom.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine is unique due to the combination of the fluorine atom and the hydroxymethyl group on the pyrrolidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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